3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat. This reaction yields fluorescent pyrazolo[1,5-a]pyrimidines in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds also exhibit enzyme inhibitory activities and potential anticancer properties . 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets.
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-16-14-21(24-8-5-9-27-10-12-31-13-11-27)28-23(25-16)22(17(2)26-28)18-6-7-19(29-3)20(15-18)30-4/h6-7,14-15,24H,5,8-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFVSJKILJPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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